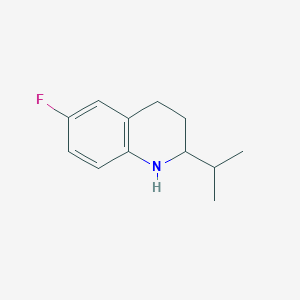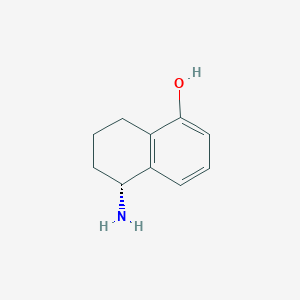
1-(8-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a synthetic organic compound with the molecular formula C11H12FNO2. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of a fluorine atom and a hydroxy group in its structure makes it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(8-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-fluoroquinoline and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process. Common conditions include refluxing the mixture in a suitable solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters.
Chemical Reactions Analysis
1-(8-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a dihydro derivative, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-(8-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(8-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may inhibit enzymes or bind to receptors, affecting various biochemical pathways.
Pathways Involved: It can interfere with DNA replication, protein synthesis, or cell signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
1-(8-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one and 1-(chloroacetyl)-8-fluoro-1,2,3,4-tetrahydroquinoline share structural similarities.
Uniqueness: The presence of the fluorine atom and the hydroxy group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
1-(8-fluoro-4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H12FNO2/c1-7(14)13-6-5-10(15)8-3-2-4-9(12)11(8)13/h2-4,10,15H,5-6H2,1H3 |
InChI Key |
BCYUFNJXOBCOEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(C2=C1C(=CC=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B13168566.png)
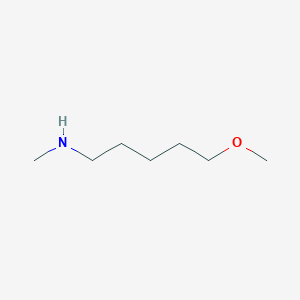

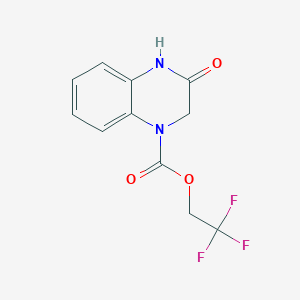
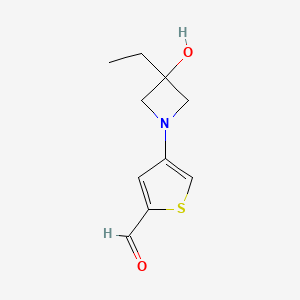
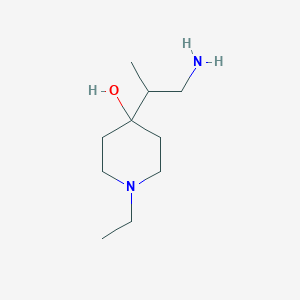
![6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13168592.png)
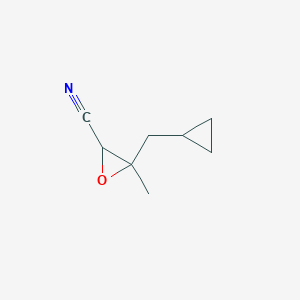
![{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13168613.png)
![6-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13168618.png)
